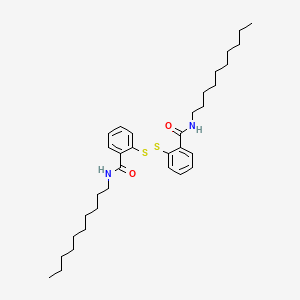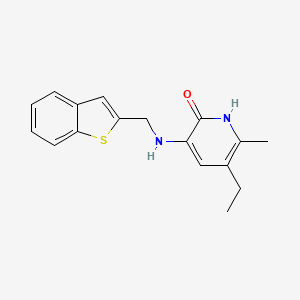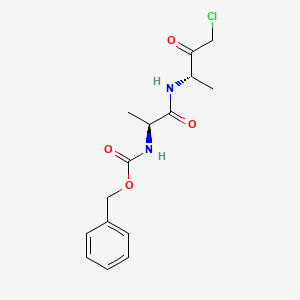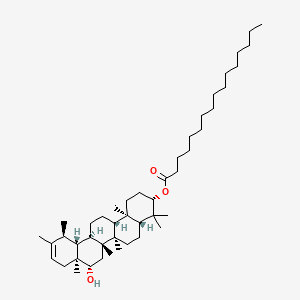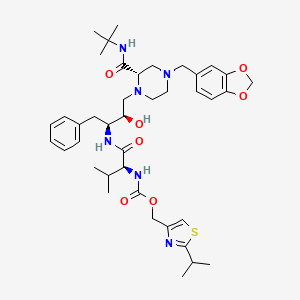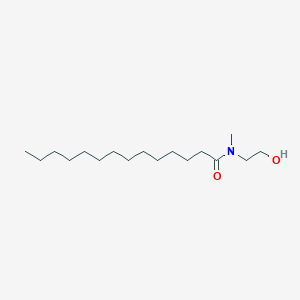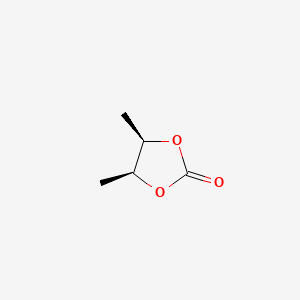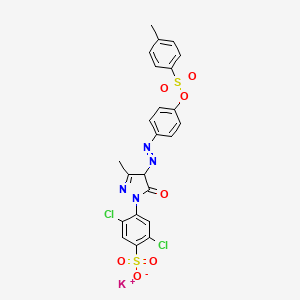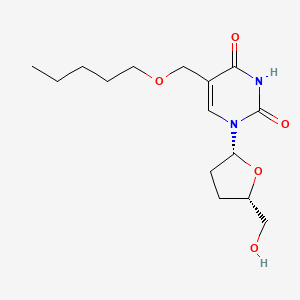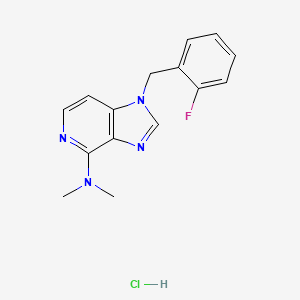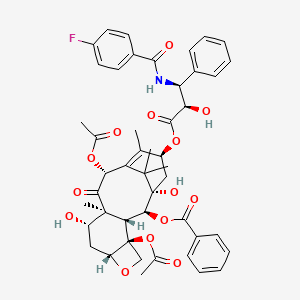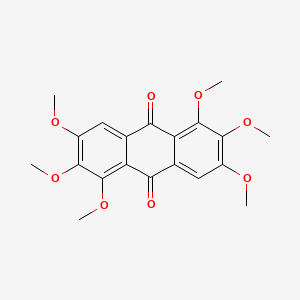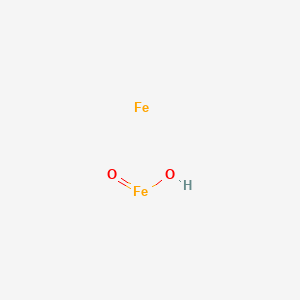
Hydroxy(oxo)iron;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(oxo)iron;iron, also known as hydroxy(oxo)iron - iron (2:1), is a compound with the molecular formula H2Fe3O4. This compound is notable for its unique structure, which includes both hydroxy and oxo groups bonded to iron atoms. It is commonly found in various chemical and biological systems and has significant applications in scientific research and industry .
Métodos De Preparación
Hydroxy(oxo)iron;iron can be synthesized through several methods, including:
Coprecipitation Method: This involves the simultaneous precipitation of iron salts in an alkaline medium.
Hydrothermal Reaction Method: This method involves reacting iron salts in a high-pressure, high-temperature aqueous solution.
Precursor High-Temperature Pyrolysis Method: This method involves the thermal decomposition of iron precursors at high temperatures.
Análisis De Reacciones Químicas
Hydroxy(oxo)iron;iron undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Hydroxy(oxo)iron;iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydroxylation reactions.
Medicine: It is used in the development of iron-based drugs and imaging agents.
Mecanismo De Acción
The mechanism of action of hydroxy(oxo)iron;iron involves several key steps:
Hydrogen Atom Abstraction: High-valent iron-oxo species can abstract hydrogen atoms from substrates, generating substrate radicals and reduced iron hydroxide.
Radical Rebound: The substrate radical can recombine with the iron hydroxide to form hydroxylated products.
Electron Transfer: The substrate radical can undergo electron transfer to form carbocations, which can then react further to form various products.
Comparación Con Compuestos Similares
Hydroxy(oxo)iron;iron can be compared with other iron oxides and hydroxides:
Iron(III) Oxide (Fe2O3): Unlike this compound, iron(III) oxide does not contain hydroxy groups and is primarily used as a pigment and in magnetic applications.
Iron(II) Hydroxide (Fe(OH)2): This compound is less stable than this compound and is primarily used in water treatment processes.
Magnetite (Fe3O4): Magnetite contains both Fe(II) and Fe(III) and is used in magnetic storage media and as a catalyst.
This compound is unique in its combination of hydroxy and oxo groups, which confer distinct reactivity and applications compared to other iron compounds.
Propiedades
Fórmula molecular |
Fe2HO2 |
|---|---|
Peso molecular |
144.70 g/mol |
Nombre IUPAC |
hydroxy(oxo)iron;iron |
InChI |
InChI=1S/2Fe.H2O.O/h;;1H2;/q;+1;;/p-1 |
Clave InChI |
HLBQEWFJZLSCMX-UHFFFAOYSA-M |
SMILES canónico |
O[Fe]=O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


